molecular formula C6H9BrN4 B13216748 5-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazol-3-amine

5-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13216748
M. Wt: 217.07 g/mol
InChI Key: YNAFEPZFSIEQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a bromine atom and a cyclopropylmethyl group in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-1,2,4-triazole with cyclopropylmethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-1-(cyclopropylmethyl)-1H-1,2,4-triazole, while oxidation with hydrogen peroxide can produce 5-bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazol-3-ol.

Scientific Research Applications

5-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom and cyclopropylmethyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-1,2,4-triazole: Lacks the cyclopropylmethyl group, making it less complex.

    1-(Cyclopropylmethyl)-1H-1,2,4-triazole: Lacks the bromine atom, affecting its reactivity.

    5-Chloro-1-(cyclopropylmethyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the cyclopropylmethyl group. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9BrN4

Molecular Weight

217.07 g/mol

IUPAC Name

5-bromo-1-(cyclopropylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H9BrN4/c7-5-9-6(8)10-11(5)3-4-1-2-4/h4H,1-3H2,(H2,8,10)

InChI Key

YNAFEPZFSIEQCT-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=NC(=N2)N)Br

Origin of Product

United States

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